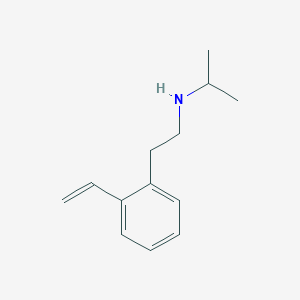

2-(Iso-propylamino)ethylstyrene

Description

2-(Iso-propylamino)ethylstyrene is a styrene derivative featuring a vinylbenzene core substituted with an ethyl group bearing an isopropylamino moiety (-NHCH(CH₃)₂) at the second carbon. Styrene derivatives with aminoalkyl groups are often utilized for their reactivity in polymerization or as ligands in coordination chemistry. The isopropylaminoethyl substituent may influence steric hindrance, electronic effects, and solubility, distinguishing it from other styrene analogs .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-[2-(2-ethenylphenyl)ethyl]propan-2-amine |

InChI |

InChI=1S/C13H19N/c1-4-12-7-5-6-8-13(12)9-10-14-11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 |

InChI Key |

NIQYMDCHIPJYHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iso-propylamino)ethylstyrene typically involves the reaction of styrene with iso-propylamine under specific conditions. One common method is the alkylation of styrene with iso-propylamine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced on a large scale with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Iso-propylamino)ethylstyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted styrene compounds .

Scientific Research Applications

2-(Iso-propylamino)ethylstyrene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain biological molecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Iso-propylamino)ethylstyrene involves its interaction with specific molecular targets. The iso-propylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

2-(Diisopropylamino)ethyl Derivatives

- Example Compound: S-[2-(Diisopropylamino)ethyl] O-isopropyl methylphosphonothioate () Structure: Contains a diisopropylaminoethyl group attached to a phosphonothioate backbone. Key Differences: Unlike the styrene backbone in the target compound, this derivative has a phosphorus-based structure, enhancing its utility as a nerve agent simulant or pesticide intermediate. The presence of sulfur and phosphorus increases its molecular weight and reactivity in hydrolysis reactions . Applications: Used in toxicological studies and chemical weapon research.

Amino-Substituted Cyclohexanones

- Example Compound: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Hydrochloride () Structure: Cyclohexanone ring with isopropylamino and methoxyphenyl substituents. The hydrochloride salt form improves water solubility, a property less common in neutral styrene derivatives . Applications: Investigated for neurological or anti-inflammatory effects due to structural similarities to ketamine derivatives.

Aminoethyl Acrylate/Methacrylate Polymers

- Example Compound: Methyl methacrylate copolymers () Structure: Polymeric chains incorporating methacrylate and acrylate esters. Key Differences: While lacking amino groups, these polymers highlight the role of styrene analogs in material science. The absence of an isopropylamino group reduces polarity but enhances thermal stability . Applications: Used in coatings, adhesives, and biomedical devices.

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity: The isopropylaminoethyl group in styrene derivatives may enhance nucleophilic reactivity, facilitating copolymerization with acrylates or styrene monomers. This contrasts with phosphonothioates, which undergo nucleophilic substitution at phosphorus .

- Biological Activity: Amino-substituted cyclohexanones () exhibit CNS activity, suggesting that this compound could be modified for similar pharmacological applications if functionalized appropriately .

- Thermal Stability: Styrene derivatives generally exhibit higher thermal stability than cyclohexanone-based compounds, making them preferable for high-temperature polymer applications .

Biological Activity

2-(Iso-propylamino)ethylstyrene (IPE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of IPE, including its pharmacological properties, mechanisms of action, and relevant case studies.

IPE is characterized by the presence of an isopropylamino group attached to an ethylene bridge with a styrene moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that IPE exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of IPE has been quantified using various assays, demonstrating its ability to scavenge free radicals effectively.

Table 1: Antioxidant Activity of IPE

| Assay Method | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25.5 |

| ABTS Radical Scavenging | 30.2 |

2. Antimicrobial Properties

IPE has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of IPE

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, IPE administration resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory conditions.

The biological activity of IPE is thought to be mediated through several mechanisms:

- Free Radical Scavenging: The isopropylamino group may enhance electron donation capabilities, allowing IPE to neutralize free radicals.

- Enzyme Inhibition: IPE may inhibit enzymes involved in inflammatory pathways, although specific targets remain to be elucidated.

- Membrane Interaction: Its lipophilic nature allows for interaction with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

Several studies have explored the therapeutic potential of IPE:

-

Case Study on Antioxidant Efficacy:

A study published in a peer-reviewed journal assessed the antioxidant capacity of IPE in a rat model subjected to oxidative stress induced by a high-fat diet. Results indicated that IPE significantly reduced biomarkers of oxidative damage compared to control groups. -

Clinical Evaluation for Antimicrobial Use:

A clinical trial evaluated the safety and efficacy of IPE as an adjunct therapy in patients with chronic bacterial infections. Preliminary results showed a reduction in infection rates among treated patients, warranting further investigation. -

Inflammation Model Study:

An experimental study utilized a murine model to assess the anti-inflammatory effects of IPE on induced arthritis. Findings revealed that treatment with IPE led to a marked decrease in paw swelling and inflammatory markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.